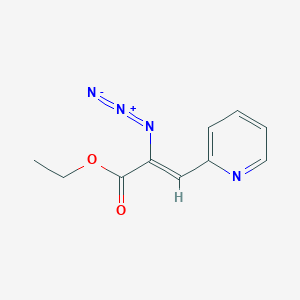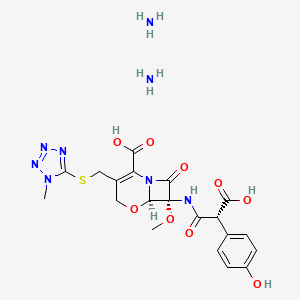
Moxalactam diammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of moxalactam diammonium involves several key steps. The benzhydrol ester of 6-aminopenicillanic acid is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride . This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer . The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst . The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine . The final step involves an intramolecular Wittig reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Moxalactam diammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent.
Reduction: Partial reduction of the triple bond is achieved using Lindlar catalyst.
Substitution: The epoxide ring can be opened with nucleophiles such as 1-methyl-1H-tetrazole-5-thiol.
Common Reagents and Conditions
Oxidation: Jones reagent
Reduction: Lindlar catalyst
Substitution: 1-methyl-1H-tetrazole-5-thiol
Major Products Formed
The major products formed from these reactions include intermediates that lead to the final this compound structure, such as the diastereoisomer and the epoxide intermediate .
Applications De Recherche Scientifique
Moxalactam diammonium has a wide range of scientific research applications:
Mécanisme D'action
Moxalactam diammonium exerts its antibacterial effects by interfering with bacterial cell wall synthesis. It inhibits the cross-linking of peptidoglycan, which is essential for bacterial cell wall integrity . Additionally, it activates bacterial cell autolysins, leading to cell lysis . The compound’s methyltetrazolethio moiety maximizes in vitro activity, while the 7-alpha-methoxy substituent confers beta-lactamase stability .
Comparaison Avec Des Composés Similaires
Moxalactam diammonium is unique among beta-lactam antibiotics due to its structural differences and enhanced antibacterial activity. Similar compounds include:
Cephalosporins: Structurally related but with a sulfur atom instead of oxygen.
Penicillins: Another class of beta-lactam antibiotics with a different core structure.
This compound stands out due to its broad-spectrum activity and stability against beta-lactamase enzymes .
Propriétés
Numéro CAS |
77121-76-7 |
|---|---|
Formule moléculaire |
C20H26N8O9S |
Poids moléculaire |
554.5 g/mol |
Nom IUPAC |
azane;(6R,7R)-7-[[(2R)-2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O9S.2H3N/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);2*1H3/t12-,18-,20+;;/m1../s1 |
Clé InChI |
MJOUVQKVCMZNBV-GDUWRUPCSA-N |
SMILES isomérique |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


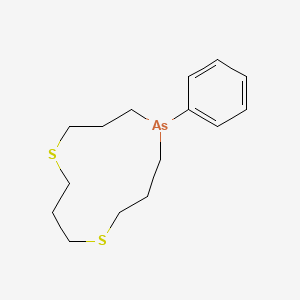

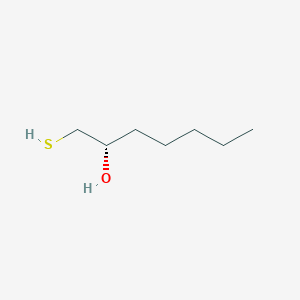
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

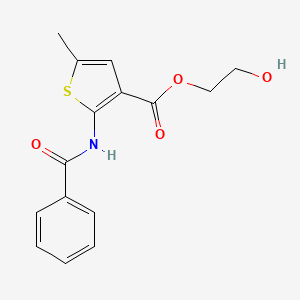
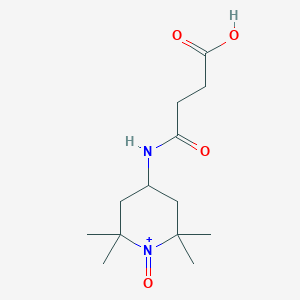
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
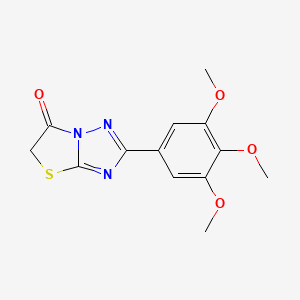
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
